molecular formula C46H66N4O13 B10777792 Ulapualide A

Ulapualide A

Cat. No.: B10777792
M. Wt: 883.0 g/mol
InChI Key: DIOFXPZEAVIPDB-NVVPSTEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Ulapualide A involves several key steps, including the formation of oxazole rings and macrolactamisation. The synthesis begins with the preparation of mono-oxazole carboxylic acid and mono-oxazole secondary alcohol, which are then esterified under Yamaguchi conditions. This ester is converted into an amino acid, followed by macrolactamisation using HATU to form the macrolactam intermediate. The third oxazole ring is introduced through cyclodehydration and subsequent oxidation .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Current methods rely on laboratory-scale synthesis, and there is ongoing research to develop more efficient and scalable production techniques .

Chemical Reactions Analysis

Types of Reactions

Ulapualide A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nickel Peroxide: Used for oxidation reactions.

    Yamaguchi Reagent: Used for esterification.

    HATU: Used for macrolactamisation.

Major Products

The major products formed from these reactions include various oxazole and oxazoline intermediates, leading to the final macrolide structure of this compound .

Mechanism of Action

Ulapualide A exerts its effects by binding to actin, a protein involved in maintaining cell structure and facilitating cell movement. This binding disrupts actin dynamics, leading to cytotoxic effects. The compound’s interaction with actin involves specific molecular targets and pathways, which are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H66N4O13

Molecular Weight

883.0 g/mol

IUPAC Name

[(E,5S,9S,10S)-11-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate

InChI

InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3/b15-11+,19-18+/t27-,28?,29-,30+,31+,34-,39-,40-,41-,44?/m0/s1

InChI Key

DIOFXPZEAVIPDB-NVVPSTEBSA-N

Isomeric SMILES

C[C@H]1CC(=O)CCC[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@@H](C)C(C(C)/C=C/N(C)CO)OC(=O)C)OC)O

Canonical SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O

Origin of Product

United States

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